Benzyl phenyl sulfone
Overview
Description
Synthesis Analysis
Benzyl phenyl sulfone and its derivatives have been synthesized through various methods. A notable approach involves the Julia-Kocienski olefination reaction, utilizing 3,5-bis(trifluoromethyl)phenyl sulfones as key intermediates. This method has proven effective in synthesizing a wide range of disubstituted alkenes and dienes with good yields and stereoselectivities, highlighting the versatility of sulfones in organic synthesis (Alonso et al., 2005).
Molecular Structure Analysis
The molecular structure of benzyl phenyl sulfone derivatives has been elucidated using techniques such as crystallography. For instance, the synthesis and crystal structure analysis of o-[(Phenyl/p-methoxyphenyl)carbamoyl]benzene sulfonamides showcase the importance of molecular structure in determining the properties and reactivity of sulfone compounds (Siddiqui et al., 2010).
Chemical Reactions and Properties
Benzyl phenyl sulfone undergoes various chemical reactions, demonstrating its reactivity and potential as a synthetic intermediate. For example, tert-Butyl phenyl sulfoxide has been used as a traceless precatalyst for generating sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes. This showcases the chemical versatility of sulfone derivatives in catalysis and synthetic applications (Zhang et al., 2015).
Physical Properties Analysis
The physical properties of benzyl phenyl sulfones, such as thermal stability and crystalline structure, play a crucial role in their application. Investigations into sulfur-containing fungicides have provided insights into the intramolecular forces and conformational stability of benzyl phenyl sulfone derivatives, highlighting their potential in various applications (Wolf, 2001).
Chemical Properties Analysis
Benzyl phenyl sulfones exhibit a range of chemical properties that make them valuable in synthesis and materials science. For instance, the photocatalytic desulfonylative homocoupling of benzylic sulfone derivatives has been explored, demonstrating the potential of sulfone groups in facilitating novel chemical transformations (Ohkura et al., 2022).
Scientific Research Applications
1. Application in Organic Chemistry and Catalysis
- Summary of Application : Benzyl phenyl sulfone has been used in the study of metal- and photocatalytic approaches for C–S bond functionalization of sulfones . This involves the use of sulfones in Pd-catalysed Suzuki–Miyaura type reactions .
- Methods of Application : The sulfone can participate in these reactions, leading to catalytic desulfitative functionalizations . This opens a new area of research with burgeoning activity in recent years .
- Results or Outcomes : This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .
2. Application in Pyrolysis
- Summary of Application : Benzyl sulfone has been studied in the context of pyrolysis .
- Methods of Application : Benzyl sulfone (Dibenzyl sulfone) on pyrolysis at 290°C yields stillbene and toluene . The mechanism of pyrolysis of dibenzyl sulfones at 600-700°C has been reported .
- Results or Outcomes : The pyrolysis of benzyl sulfone results in the formation of stillbene and toluene .
3. Application in Metal- and Photocatalytic Approaches
- Summary of Application : Benzyl phenyl sulfone has been used in the study of metal- and photocatalytic approaches for C–S bond functionalization of sulfones . This involves the use of sulfones in Pd-catalysed Suzuki–Miyaura type reactions .
- Methods of Application : The sulfone can participate in these reactions, leading to catalytic desulfitative functionalizations . This opens a new area of research with burgeoning activity in recent years .
- Results or Outcomes : This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .
4. Application in Heterocyclic Synthesis
- Summary of Application : Phenyl sulfonylacetophenone, a derivative of benzyl phenyl sulfone, is considered to be one of the most important synthons in the field of synthetic organic chemistry . It has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms .
- Methods of Application : β-Ketosulfone is an active C–H acid which has been widely used as a nucleophile in many organic transformations . It has been used as a starting material for synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .
- Results or Outcomes : β-Ketosulfone has been used for synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives due to its high synthetic importance . It is a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions, and is involved in other types of reaction such as Diels–Alder condensation with aldehydes and desulfonylation .
Safety And Hazards
properties
IUPAC Name |
benzenesulfonylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABCMLOTUSCWOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185059 | |
Record name | Benzene, ((phenylmethyl)sulfonyl)-, (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl phenyl sulfone | |
CAS RN |
3112-88-7 | |
Record name | [(Phenylmethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3112-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfone, benzyl phenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl phenyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15407 | |
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Record name | Benzene, ((phenylmethyl)sulfonyl)-, (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(phenylmethyl)sulphonyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzyl phenyl sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33EH6K4PRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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